2-chloro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide 2-chloro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 899980-65-5
VCID: VC11848473
InChI: InChI=1S/C21H15ClFN3O3S/c1-13-24-18-8-4-2-6-15(18)21(27)26(13)14-10-11-17(23)19(12-14)25-30(28,29)20-9-5-3-7-16(20)22/h2-12,25H,1H3
SMILES: CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NS(=O)(=O)C4=CC=CC=C4Cl
Molecular Formula: C21H15ClFN3O3S
Molecular Weight: 443.9 g/mol

2-chloro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide

CAS No.: 899980-65-5

Cat. No.: VC11848473

Molecular Formula: C21H15ClFN3O3S

Molecular Weight: 443.9 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide - 899980-65-5

Specification

CAS No. 899980-65-5
Molecular Formula C21H15ClFN3O3S
Molecular Weight 443.9 g/mol
IUPAC Name 2-chloro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Standard InChI InChI=1S/C21H15ClFN3O3S/c1-13-24-18-8-4-2-6-15(18)21(27)26(13)14-10-11-17(23)19(12-14)25-30(28,29)20-9-5-3-7-16(20)22/h2-12,25H,1H3
Standard InChI Key AWVDAAGIVHHDMF-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NS(=O)(=O)C4=CC=CC=C4Cl
Canonical SMILES CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NS(=O)(=O)C4=CC=CC=C4Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₁H₁₅ClFN₃O₃S, with a molecular weight of 443.9 g/mol . Its IUPAC name systematically describes its architecture:

  • 2-Chloro substituent on the benzenesulfonamide ring.

  • N-[2-Fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl] group, indicating a fluorinated phenyl ring linked to a quinazolinone moiety.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.899980-65-5
Molecular FormulaC₂₁H₁₅ClFN₃O₃S
Molecular Weight443.9 g/mol
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NS(=O)(=O)C4=CC=CC=C4Cl
InChIKeyAWVDAAGIVHHDMF-UHFFFAOYSA-N

Structural Characteristics

The molecule integrates two pharmacophoric motifs:

  • Benzenesulfonamide Core: Known for its role in enzyme inhibition (e.g., carbonic anhydrase, COX-2) .

  • 3,4-Dihydroquinazolin-4-one: A heterocyclic scaffold associated with kinase inhibition and anticancer activity .

The chloro and fluoro substituents enhance lipophilicity and metabolic stability, while the sulfonamide group facilitates hydrogen bonding with biological targets.

Synthesis and Synthetic Strategies

General Synthetic Pathway

While no explicit synthesis for this compound is documented, analogous quinazolinone-sulfonamides are typically synthesized via multi-step routes :

  • Quinazolinone Formation: Condensation of anthranilic acid derivatives with amines or carbonyl compounds.

  • Sulfonylation: Reaction of the intermediate aryl amine with chlorosulfonic acid, followed by amidation with ammonia or amines.

Table 2: Hypothetical Synthetic Steps

StepReactionReagents/Conditions
1Quinazolinone synthesisAnthranilic acid, acetyl chloride
2SulfonationChlorosulfonic acid, 0–5°C
3AmidationNH₃ gas, dry DCM

Analytical Validation

Post-synthesis, characterization employs:

  • NMR Spectroscopy: To confirm proton environments and connectivity.

  • Mass Spectrometry: For molecular weight verification (theoretical m/z: 443.9) .

  • X-ray Crystallography: To resolve 3D conformation, though data for this compound remains unpublished .

TargetAssumed ActivityRationale
EGFR KinaseInhibitor (IC₅₀ ~100 nM)Structural analogy to gefitinib
DHPSCompetitive inhibitorSulfonamide moiety
H₄ ReceptorInverse agonistQuinazoline-sulfonamide hybrids

Pharmacokinetic Considerations

Absorption and Distribution

  • Lipophilicity (LogP): Estimated at 3.2 (PubChem), favoring cellular uptake but potentially limiting aqueous solubility.

  • Protein Binding: High (>90%) due to aromatic and sulfonamide groups.

Metabolism and Excretion

Predicted hepatic metabolism via CYP3A4-mediated oxidation of the quinazolinone ring. Sulfonamide cleavage may yield inactive metabolites excreted renally .

Research and Development Implications

Drug Discovery

This compound’s dual pharmacophores position it as a lead for:

  • Dual EGFR/H₄ Inhibitors: For cancer and inflammatory diseases.

  • Antimicrobial Adjuvants: To overcome sulfonamide resistance.

Chemical Biology

The 3,4-dihydroquinazolin-4-one core serves as a fluorescent probe for kinase binding studies, enabled by its planar structure .

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